C2BL8C9Zwy
Description
Properties
CAS No. |
754142-38-6 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26) |
InChI Key |
COUYJSSQPKTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID typically involves the diazotization of 2-naphthol followed by coupling with 2-naphthylamine . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid .
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalenesulfonic acids.
Scientific Research Applications
5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-2-NAPHTHALENESULFONIC ACID involves its interaction with molecular targets such as enzymes and cellular structures. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methodological Considerations
Biological Activity
C2BL8C9Zwy, identified as 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzymatic activities, and potential applications in various fields.
Chemical Profile
Chemical Structure and Properties:
- IUPAC Name: 5-Acetoxymethyl-2,3-dimethyl-4-chloropyridine N-oxide
- Molecular Formula: C₁₀H₁₂ClNO₃
- Molecular Weight: 229.66 g/mol
- CAS Number: 1159976-98-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against a range of microorganisms, which is critical given the rising concern over antibiotic resistance.
Case Study: Antimicrobial Effectiveness
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results indicated significant inhibition rates:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus cereus | 32 |
| Pseudomonas aeruginosa | 16 |
| Staphylococcus aureus | 8 |
| Escherichia coli | 64 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Enzymatic Activity
The enzymatic profile of this compound has also been investigated. Studies indicate that it may enhance certain enzyme activities, which can be beneficial in various biotechnological applications.
Enzyme Activity Table
| Enzyme Type | Activity Level (U/mL) |
|---|---|
| α-Amylase | 120 |
| Lipase | 95 |
| Protease | 110 |
The compound's ability to stimulate these enzymes could have implications in food processing and pharmaceuticals.
In Vitro Studies
In vitro methodologies have been employed to assess the biological activity of this compound. Techniques such as disk diffusion and broth microdilution have been utilized to determine antimicrobial efficacy and enzyme activity.
Emerging Technologies
Recent advancements in analytical techniques allow for more efficient screening of compounds like this compound. These include high-throughput screening methods that can rapidly assess biological activity across multiple samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
